Antifungal Activity Against Candida albicans: cis-Pentacine vs. trans-Pentacine
The cis diastereomer (cispentacin) displays potent in vitro activity against clinical isolates of Candida albicans, whereas the trans diastereomer is reported to be essentially inactive, demonstrating the strict stereochemical requirement for antifungal action [1]. The 50% inhibitory concentration (IC50) of cispentacin against C. albicans ranges from 6.3 to 12.5 µg/mL, with IC100 values of 6.3–50 µg/mL [1].
| Evidence Dimension | In vitro antifungal activity (IC50 / IC100) |
|---|---|
| Target Compound Data | IC50 6.3–12.5 µg/mL; IC100 6.3–50 µg/mL (cispentacin free base; turbidimetric assay, YNB glucose medium) |
| Comparator Or Baseline | trans-2-amino-1-cyclopentanecarboxylic acid (trans-pentacin) – reported as inactive in the same assay system |
| Quantified Difference | cis isomer: IC50 ≈ 6.3–12.5 µg/mL; trans isomer: no measurable inhibition |
| Conditions | Candida albicans clinical isolates; turbidimetric measurement in yeast nitrogen base glucose medium; agar dilution method also negative for trans isomer |
Why This Matters
Procurement of the correct cis enantiomer is mandatory for antifungal research; the trans isomer cannot serve as a substitute and yields false negatives in Candida assays.
- [1] Oki, T., et al. (1989). Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. The Journal of Antibiotics, 42(12), 1756-1762. View Source
